Cetostearyl behenate Cetostearyl behenate
Brand Name: Vulcanchem
CAS No.: 136097-81-9
VCID: VC0237436
InChI:
SMILES:
Molecular Formula: C7H7N3O
Molecular Weight: 0

Cetostearyl behenate

CAS No.: 136097-81-9

Cat. No.: VC0237436

Molecular Formula: C7H7N3O

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Cetostearyl behenate - 136097-81-9

Specification

CAS No. 136097-81-9
Molecular Formula C7H7N3O
Molecular Weight 0

Introduction

Chemical Identification and Nomenclature

Cetostearyl behenate belongs to the chemical class of alkyl esters, specifically those formed between alcohols and behenic acid. The nomenclature requires clarification as several related terms appear in scientific literature:

Terminology Clarification

The term "cetostearyl" technically refers to a mixture of cetyl (C16) and stearyl (C18) chain alcohols, which is functionally equivalent to "cetearyl" in cosmetic ingredient naming conventions . Therefore, "cetostearyl behenate" and "cetearyl behenate" refer to the same compound or very closely related mixtures of compounds formed when cetearyl alcohol (the mixture) reacts with behenic acid .

Chemical Composition

Cetostearyl behenate contains cetearyl alcohol (a mixture of cetyl alcohol and stearyl alcohol) as the alcoholic component, with behenate being the ester or salt form of behenic acid (n-docosanoic acid) . This creates a complex ester with varying chain lengths in the alcohol portion (primarily C16 and C18) combined with the C22 behenic acid chain.

Chemical Structure and Properties

Molecular Structure

The molecular structure of cetostearyl behenate features a carboxyl ester functional group flanked on both sides by extended alkyl chains. While the exact structure varies slightly due to the mixed nature of cetostearyl alcohol, it shares structural similarities with stearyl behenate (C₄₀H₈₀O₂) .

Physical Properties

Physical properties of cetostearyl behenate are comparable to related alkyl esters like stearyl behenate:

PropertyCharacteristicReference
AppearanceWhite to off-white waxy solid/flakes
SolubilitySoluble in organic solvents (chloroform), insoluble in water
DensityApproximately 0.86 g/cm³
Refractive IndexApproximately n20D 1.46
Boiling Point~589.1°C at 760 mmHg (predicted)
OriginAnimal/synthetic/plant

Manufacturing and Sourcing

Synthesis Methods

Cetostearyl behenate, like other alkyl esters, is primarily produced via classical Fischer-type esterification methods . This involves the reaction of the alcohol component (cetostearyl alcohol) with behenic acid, typically under acidic conditions and with the removal of water to drive the reaction to completion.

Source Materials

The compound may be derived from various sources:

  • Animal origins: Historically common but less prevalent in modern formulations

  • Synthetic pathways: Controlled laboratory synthesis

  • Plant-derived materials: Increasingly common as manufacturers move toward sustainable sourcing

When derived from plants, cetostearyl behenate may be used in cosmetics and personal care products marketed in Europe according to the general provisions of the Cosmetics Regulation of the European Union .

Functional Applications in Cosmetics

Primary Functions

Cetostearyl behenate serves multiple functions in cosmetic formulations:

  • Skin conditioning agent: Maintains the skin in good condition

  • Emollient: Softens and smoothens the skin

  • Skin protecting agent: Protects the skin from external influences

  • Hair conditioning agent: Enhances appearance and feel of hair

Regulatory Status Worldwide

European Union

In the European Union, cetostearyl behenate may be used in cosmetics according to the general provisions of the Cosmetics Regulation when derived from plants . Ingredients of animal origin must comply with European Union animal by-products regulations .

United States

The compound falls under the general regulatory framework for cosmetic ingredients in the United States. The CIR's safety assessment supports its use in cosmetic formulations within current practices and concentrations .

Global Regulatory Framework

As part of the broader alkyl esters family, cetostearyl behenate benefits from the established safety assessments of similar compounds. The CIR Expert Panel's comprehensive review of alkyl esters concluded that these ingredients are safe in cosmetic formulations when formulated to be non-irritating .

Research Findings and Comparative Analysis

Scientific Applications

In research contexts, related behenate esters have been studied for their properties:

  • Model compounds for studying lipophilic ester behavior in various applications

  • Investigation of lubricating properties and stability in formulations

  • Exploration of interactions between lipophilic substances and surfactants

Material Science Applications

In material science research, similar compounds have been employed to understand:

  • Self-assembling properties of fatty acid esters

  • Impact on crystallization, polymorphism, and phase behavior

  • Interaction with emulsifiers and surfactants for optimizing stability and performance of emulsions and oil-in-water systems

Comparative Analysis with Related Compounds

Cetostearyl behenate shares structural and functional similarities with other alkyl esters that have been more extensively studied:

Related CompoundRelationship to Cetostearyl BehenateReference
Stearyl behenateSimilar structure but with only stearyl component instead of cetostearyl mixture
Cetyl estersSimilar functionality but different acid components
Cetearyl alcoholBase alcohol component of cetostearyl behenate
Behenic acidAcid component of cetostearyl behenate

Metabolism and Toxicokinetics

When metabolized, alkyl esters like cetostearyl behenate typically yield their component alcohol and corresponding fatty acid . The metabolism involves:

  • Hydrolysis of the ester bond

  • Release of cetostearyl alcohol and behenic acid

  • Further metabolism of these components through standard lipid metabolic pathways

Given that both cetostearyl alcohol and behenic acid have established safety profiles, the safety of the parent ester is supported by the safety of its metabolites .

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